molecular formula C17H16N2O3S2 B7479415 N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide

Cat. No.: B7479415
M. Wt: 360.5 g/mol
InChI Key: AVHKAFZHBXBKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide is a compound that features a thiazole ring, which is known for its aromatic properties and reactivity. The thiazole ring consists of sulfur and nitrogen atoms, making it a versatile moiety in the development of various drugs and biologically active agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide typically involves the formation of the thiazole ring followed by sulfonamide formation. One common method is the Schiff base reduction route, where secondary amines are synthesized via the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This compound may exert its effects by binding to proteins or nucleic acids, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide is unique due to its specific combination of a thiazole ring and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S2/c1-12-16(13-8-10-14(22-2)11-9-13)18-17(23-12)19-24(20,21)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHKAFZHBXBKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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